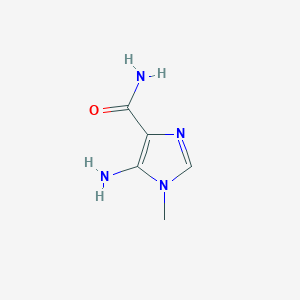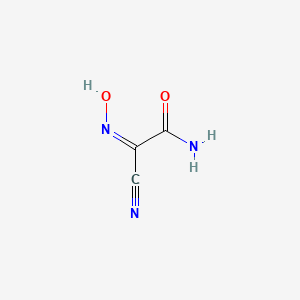
5-氨基-1-甲基-1H-咪唑-4-甲酰胺
货号 B1312386
CAS 编号:
21343-04-4
分子量: 140.14 g/mol
InChI 键: UZHKJZZQGXMAKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, 5-amino-1-methyl-1H-imidazole-4-carboxamide .
Synthesis Analysis
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .Molecular Structure Analysis
The InChI code for 5-Amino-1-methyl-1H-imidazole-4-carboxamide is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Amino-1-methyl-1H-imidazole-4-carboxamide has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .科学研究应用
- Field : Organic & Biomolecular Chemistry
- Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
- Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- Field : Pharmacology
- Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : Various kinds of synthetic routes for imidazole and their derived products have been summarized .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
- Field : Material Science
- Application : 5-Amino-4-imidazolecarboxamide hydrochloride has been investigated for its corrosion inhibition properties on aluminum in 1M HCl .
- Methods : The adsorption characteristics of 5-amino-4-imidazolecarboxamide hydrochloride on aluminum in 1M HCl were studied .
- Results : The study found that 5-amino-4-imidazolecarboxamide hydrochloride has potential as a corrosion inhibitor .
Synthesis of Imidazoles
Therapeutic Potential
Corrosion Inhibition
- Field : Biochemistry
- Application : Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes .
- Methods : AICAR has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery .
- Results : AICAR has been shown to precondition the heart shortly before or during ischemia .
- Field : Organic Chemistry
- Application : 5-Amino-4-imidazolecarboxamide hydrochloride was used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide hydrochloride .
- Results : The synthesis results in the formation of heterocyclic compounds .
- Field : Biochemistry
- Application : 5-Amino-4-imidazolecarboxamide may be used in the synthesis of 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR) .
- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide .
- Results : The synthesis results in the formation of AICAR .
AMP-activated Protein Kinase Activator
Synthesis of Heterocyclic Compounds
Synthesis of 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR)
- Field : Biochemistry
- Application : Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes .
- Methods : AICAR has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery .
- Results : AICAR has been shown to precondition the heart shortly before or during ischemia .
- Field : Organic Chemistry
- Application : 5-Amino-4-imidazolecarboxamide hydrochloride was used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide hydrochloride .
- Results : The synthesis results in the formation of heterocyclic compounds .
- Field : Biochemistry
- Application : 5-Amino-4-imidazolecarboxamide may be used in the synthesis of 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR) .
- Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide .
- Results : The synthesis results in the formation of AICAR .
AMP-activated Protein Kinase Activator
Synthesis of Heterocyclic Compounds
Synthesis of 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR)
安全和危害
属性
IUPAC Name |
5-amino-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKJZZQGXMAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423573 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
CAS RN |
21343-04-4 | |
| Record name | 5-Amino-1-methyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed to the amide in sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2 which was cyclized with urea to 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination of 3 yields 2,6-dichloro-9-methyl-9H-purine 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Synthesis routes and methods II
Procedure details


The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed with sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2. Cyclization with urea gives 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination with phosphorus pentachloride and phosphorusoxychloride gives 2,6-dichloro-9-methyl-9H-purine 4 (CAS Registry 2382-10-7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)


![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)



![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
